molecular formula C11H9BrN2 B1413589 2-Benzyl-5-bromopyrazine CAS No. 2137639-47-3

2-Benzyl-5-bromopyrazine

Cat. No. B1413589
M. Wt: 249.11 g/mol
InChI Key: LCMDRWCVTHCHDN-UHFFFAOYSA-N
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Description

2-Benzyl-5-bromopyrazine (2-B5BP) is a heterocyclic aromatic compound that has been used in a wide range of scientific research applications due to its unique properties. It is a colorless, crystalline solid with a molecular weight of 250.2 g/mol and a melting point of 143-145°C. It is soluble in water, alcohol, and ether, and is insoluble in benzene. 2-B5BP has been widely used in the synthesis of various drugs, as well as in the study of biological processes, such as the regulation of gene expression.

Scientific Research Applications

1. Suzuki Coupling Approach

2-Benzyl-5-bromopyrazine has been studied in the context of Suzuki coupling reactions. This process is pivotal for creating pyrazine derivatives, as highlighted in the synthesis of compounds related to coelenterazine, a luminescent chromophore (Jones, Keenan, & Hibbert, 1996).

2. Corrosion Inhibition

Research demonstrates the potential of 2-Benzyl-5-bromopyrazine in inhibiting steel corrosion. Studies using density functional theory (DFT) and molecular dynamics (MD) simulations indicate its effectiveness as a corrosion inhibitor, revealing insights into its molecular interactions and inhibitory mechanisms (Saha, Hens, Murmu, & Banerjee, 2016).

3. Medicinal Chemistry Applications

While avoiding drug use and dosage details, it's worth noting that 2-Benzyl-5-bromopyrazine derivatives have been synthesized and characterized for potential medicinal applications. For example, novel benzohydrazide derivatives exhibiting analgesic and antiproliferative activities have been developed (Vijaya Raj et al., 2007).

4. Synthetic Chemistry

The compound plays a role in synthetic chemistry, particularly in the synthesis of various nucleoside analogs and organic compounds. This includes the preparation of compounds like 5-Benzylthio-1,2-dihydro-2-oxopyrazine (Tuntiwachwuttikul, Bardos, & Bobek, 1991).

5. Antimicrobial and Anticancer Activity

2-Benzyl-5-bromopyrazine derivatives have been explored for antimicrobial and anticancer activities, showing potential in these areas. For example, research into bromo-benzothiazolopyrazolines indicates their utility in combating various pathogenic bacteria (Tewari et al., 2009).

properties

IUPAC Name

2-benzyl-5-bromopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-11-8-13-10(7-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMDRWCVTHCHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-5-bromopyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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